molecular formula C12H14N2O3S2 B5404055 N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5404055
M. Wt: 298.4 g/mol
InChI Key: UILNOYYTWDEYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as BZM055, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic properties. BZM055 belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain.

Mechanism of Action

N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the GlyT1 transporter, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide increases the levels of glycine in the synaptic cleft, which enhances the function of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of glycine in the brain, which enhances the function of NMDA receptors. This has been associated with improved cognitive function and reduced symptoms of psychosis in animal models. N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce pain and addiction-related behaviors in animal models.

Advantages and Limitations for Lab Experiments

N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its selectivity for GlyT1, its ability to cross the blood-brain barrier, and its potential therapeutic properties. However, there are also limitations to using N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide, including its potential use in the treatment of schizophrenia and other neuropsychiatric disorders, pain, and addiction. Further research is needed to determine the safety and efficacy of N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide in humans and to optimize its synthesis and formulation for clinical use. Additionally, the mechanism of action of N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide and its effects on other neurotransmitter systems should be further explored.

Synthesis Methods

The synthesis of N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide involves a series of chemical reactions that start with the condensation of 1-benzothiophene-5-carboxaldehyde and N-methylglycine methyl ester hydrochloride. The resulting product is then reacted with methylsulfonyl chloride to obtain N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis of N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has been primarily studied for its potential therapeutic properties in the treatment of schizophrenia and other neuropsychiatric disorders. It has been shown to improve cognitive function and reduce symptoms of psychosis in animal models. N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in the treatment of pain and addiction.

properties

IUPAC Name

N-(1-benzothiophen-5-ylmethyl)-2-(methanesulfonamido)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-19(16,17)14-8-12(15)13-7-9-2-3-11-10(6-9)4-5-18-11/h2-6,14H,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILNOYYTWDEYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)NCC1=CC2=C(C=C1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(1-benzothien-5-ylmethyl)-N~2~-(methylsulfonyl)glycinamide

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